2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide
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Overview
Description
2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood. However, it is believed to exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It also appears to inhibit the expression of various pro-inflammatory cytokines and enzymes, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, reduce inflammation and oxidative stress, and improve the antioxidant capacity of cells. It also appears to have a protective effect on the liver and kidney, reducing the risk of hepatotoxicity and nephrotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide is its broad-spectrum antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide. One potential direction is the development of new formulations or delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide involves the reaction of 4-(4-morpholinyl)aniline with 2-(1H-benzimidazol-1-yl)acetic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(13-23-14-20-17-3-1-2-4-18(17)23)21-15-5-7-16(8-6-15)22-9-11-25-12-10-22/h1-8,14H,9-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRULRPBCUIIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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